molecular formula C8H6FNO B1362260 3-Fluoro-4-methoxybenzonitrile CAS No. 331-62-4

3-Fluoro-4-methoxybenzonitrile

Cat. No.: B1362260
CAS No.: 331-62-4
M. Wt: 151.14 g/mol
InChI Key: FEEOVAOEPGQDTJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4, C₈H₆FNO, MW 151.14) is a fluorinated aromatic nitrile featuring a methoxy group at the para position relative to the nitrile moiety and a fluorine atom at the meta position. This compound is widely utilized in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions and as a precursor for pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of 3-fluoro-4-nitrobenzonitrile with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic aromatic substitution processes. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include substituted benzonitriles.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-4-methoxybenzonitrile is a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Anti-Cancer Drugs : The compound is utilized in synthesizing agents that target cancer cells, demonstrating efficacy in inhibiting tumor growth.
  • Anti-Inflammatory Agents : It plays a role in developing drugs aimed at reducing inflammation, which is vital for treating conditions such as arthritis and other inflammatory diseases .

Agricultural Chemicals

In the agricultural sector, this compound contributes significantly to the formulation of:

  • Herbicides : The compound is involved in creating effective herbicides that help control unwanted plant growth, thus enhancing crop yields.
  • Pesticides : It is also used in developing pesticides that protect crops from pests and diseases, promoting sustainable agricultural practices .

Material Science

The compound's properties make it suitable for applications in material science:

  • Specialty Polymers : this compound is used in producing polymers with enhanced thermal and chemical resistance compared to conventional materials. This application is vital for industries requiring durable materials under extreme conditions .

Research in Organic Chemistry

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : Researchers utilize this compound to construct complex molecular architectures efficiently. Its reactivity allows for various substitution reactions that facilitate the synthesis of diverse organic compounds .

Biological Imaging

The compound is also employed in the development of fluorescent probes:

  • Cellular Imaging : this compound-based fluorescent probes are utilized for biological imaging, enabling scientists to study cellular processes in real-time. This application is crucial for advancing our understanding of biological systems and disease mechanisms .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Synthesis of Anti-Cancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents that showed promising results in preclinical trials. The synthesized compounds exhibited significant cytotoxicity against several cancer cell lines .

Case Study 2: Development of Fluorescent Probes

Research focused on developing fluorescent probes using this compound has led to advanced imaging techniques that allow for better visualization of cellular processes. These probes have been instrumental in studying dynamic biological events at the cellular level .

Data Tables

Application AreaSpecific UseImpact/Benefits
Pharmaceutical DevelopmentAnti-cancer and anti-inflammatory drugsTargeted treatment options
Agricultural ChemicalsHerbicides and pesticidesEnhanced crop protection
Material ScienceSpecialty polymersImproved durability under extreme conditions
Organic Chemistry ResearchBuilding block for complex moleculesEfficient synthesis pathways
Biological ImagingFluorescent probes for cellular imagingReal-time observation of cellular processes

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in nucleophilic substitution, oxidation, or reduction reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 3-fluoro-4-methoxybenzonitrile with structurally related compounds:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications References
This compound 331-62-4 -CN, -OCH₃ (C4), -F (C3) 151.14 High reactivity in SNAr reactions; antitubulin agents
3-Fluoro-4-methylbenzonitrile 170572-49-3 -CN, -CH₃ (C4), -F (C3) 135.14 Lower polarity; used in agrochemical synthesis
3-Fluoro-4-hydroxybenzonitrile 405-04-9 -CN, -OH (C4), -F (C3) 137.12 Increased solubility; herbicide intermediate
4-(Trifluoromethoxy)benzonitrile 332-25-2 -CN, -OCF₃ (C4) 193.12 Enhanced electron-withdrawing effects; higher thermal stability
3-Methoxy-4-nitrobenzonitrile 177476-75-4 -CN, -OCH₃ (C3), -NO₂ (C4) 178.15 Nitro group enhances electrophilicity; explosive precursors

Commercial Availability and Purity

  • This compound is available from suppliers like Glentham Life Sciences (98% purity) and TCI Chemicals (>97% purity) .
  • 3-Fluoro-4-methylbenzonitrile is similarly accessible (98% purity) but at a lower cost due to simpler synthesis .

Biological Activity

3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4) is an organic compound characterized by its molecular formula C8H6FNOC_8H_6FNO and a molecular weight of 151.14 g/mol. This compound features a nitrile group (-C≡N) attached to a benzene ring that also contains a methoxy group (-OCH₃) and a fluorine atom. It appears as a white to nearly white solid or crystalline powder, with melting and boiling points of 98°C to 102°C and approximately 98°C at 1.5 mmHg, respectively .

The compound's unique structural properties enable its potential applications in pharmaceuticals and agrochemicals, particularly in the synthesis of more complex molecules.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the context of drug development. Its structural characteristics make it a candidate for various pharmacological applications, including:

  • CYP Inhibition : It has been identified as an inhibitor of CYP1A2, which is crucial for drug metabolism . This property may influence the pharmacokinetics of co-administered drugs.
  • BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its molecular structure. Studies have shown that modifications to the methoxy and fluorine groups can significantly impact its biological efficacy. For instance, similar compounds with variations in substituent positions or functional groups have demonstrated differing levels of activity against various biological targets.

Compound NameCAS NumberIC50 (μM)Activity Description
This compound331-62-4TBDPotential CNS activity; CYP1A2 inhibitor
Dihydroquinazolinone derivativeTBD0.048Antiparasitic activity against malaria
Analog with trifluoromethyl groupTBD0.010Enhanced activity against parasites

Case Studies and Research Findings

  • Reactivity Studies : A study explored the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions. The compound was treated with various nucleophiles, yielding products that indicate its potential as a versatile building block in organic synthesis .
  • Antiparasitic Activity : Research on related compounds has highlighted the importance of structural modifications for enhancing antiparasitic efficacy. For example, derivatives incorporating methoxy groups showed improved metabolic stability and activity against Plasmodium species, suggesting that similar modifications to this compound could yield potent antimalarial agents .
  • Tubulin Polymerization Inhibition : Compounds structurally related to this compound have been tested for their ability to inhibit tubulin polymerization, a crucial mechanism for cancer therapy. Results indicated that certain substitutions can enhance this inhibitory effect, making it a target for further investigation in anticancer drug development .

Q & A

Basic Research Questions

Q. Q1. What are the common synthetic routes for 3-Fluoro-4-methoxybenzonitrile, and how are reaction conditions optimized?

Methodological Answer : The synthesis typically involves sequential functionalization of aromatic precursors. A validated route starts with o-anisidine (o-methoxyaniline) :

Diazotization : Treat o-anisidine with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

Fluorination : React the diazonium salt with KF or tetrafluoroboric acid (HBF₄) to introduce fluorine at the para position .

Nitrile Introduction : Use CuCN or Pd-catalyzed cyanation (e.g., with K₄[Fe(CN)₆]) to substitute a halogen (if present) with a nitrile group.

Key Optimization Parameters :

  • Temperature control during diazotization to avoid side reactions.
  • Catalyst selection (e.g., Pd/C for hydrogenation steps) to improve yield .
  • Solvent polarity adjustments (e.g., DMF for cyanation) to stabilize intermediates.

Q. Q2. How is this compound characterized structurally and spectroscopically?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Methoxy (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm). Fluorine-induced splitting in aromatic protons provides positional confirmation.
    • ¹³C NMR : Nitrile carbon resonates at ~δ 115–120 ppm; fluorine coupling splits adjacent carbons .
  • Infrared (IR) Spectroscopy : Sharp absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-F stretch) .
  • X-ray Crystallography : Resolves bond angles and confirms regiochemistry, as demonstrated for structurally similar fluorinated nitriles .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer : Contradictions often arise from impurities or solvent effects. A systematic approach includes:

Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities >0.1% .

Solvent Calibration : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

Cross-Validation : Overlay experimental IR data with computational predictions (e.g., DFT calculations) to confirm functional groups .

Example : Discrepancies in melting points may stem from polymorphic forms. Differential Scanning Calorimetry (DSC) can identify phase transitions .

Q. Q4. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer : The nitrile group acts as a directing group, while fluorine enhances electrophilicity:

  • Suzuki-Miyaura Coupling : Pd(0) catalysts selectively activate the C-F bond. The methoxy group stabilizes intermediates via resonance .
  • Nucleophilic Aromatic Substitution : Fluorine’s strong electron-withdrawing effect facilitates displacement by amines or thiols under mild conditions.

Computational Support :

  • DFT studies on analogous compounds show lower activation energies for meta-fluorine substitution compared to para .

Q. Q5. How can reaction conditions be optimized for scaling this compound synthesis in academic labs?

Methodological Answer :

  • Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions during exothermic steps (e.g., diazotization) .
  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd on silica) enhance turnover number (TON) in cyanation steps .
  • In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust reagent stoichiometry .

Q. Q6. What computational tools predict the physicochemical properties of this compound?

Methodological Answer :

  • ACD/Labs Percepta : Estimates logP (~1.8), aqueous solubility, and pKa (nitrile: ~-1.5; methoxy: ~10.2) .
  • COSMO-RS : Models solvent interactions for crystallization optimization.
  • Molecular Dynamics (MD) : Simulates crystal packing to predict polymorphism .

Q. Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies in reported biological activity of this compound derivatives?

Methodological Answer :

Structural Confirmation : Ensure derivatives are pure and fully characterized (e.g., NOESY NMR for stereochemistry).

Assay Standardization : Compare IC₅₀ values across consistent cell lines (e.g., HEK293 vs. HeLa) .

Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to correlate substituent effects with activity trends .

Properties

IUPAC Name

3-fluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEOVAOEPGQDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379095
Record name 3-Fluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-62-4
Record name 3-Fluoro-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g of the 2-fluoro-4-bromoanisole thus obtained and 9.8 g of copper cyanide were dissolved in 100 ml of dimethyl formamide and heated under reflux for ten hours. To the reaction mixture, was added an aqueous solution of 20 g of ferric chloride in 100 ml of water. The reaction mixture was allowed to cool to room temperature and the reaction product was extracted with toluene. The organic layer was successively washed with water, a saturated aqueous solution of sodium carbonate and a saturated aqueous solution of common salt. Then the organic layer was separated. The extract was dried over anhydrous sodium sulfate and the solvent was distilled off. The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate 10:1) and further recrystallized from ethanol. Thus 10.0 g of 3-fluoro-4-methoxybenzonitrile was obtained. Yield: 68%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-fluoro-1-methoxybenzene (30.0 g, 146 mmol) and CuCN (15.6 g, 174 mmol) in dry DMF (45 mL) was stirred at 120° C. overnight. The reaction mixture was cooled to room temperature, diluted with water and extracted with ethyl acetate. The extract was washed with water and brine, dried, and concentrated to give 20.0 g (91% yield) of the product as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.44 (dd, J=8.8 Hz, 2.0 Hz, 1H), 7.36 (dd, J=10.8 Hz, 2.0 Hz, 1H), 7.02 (dd, J=8.8 Hz, 8.4 Hz, 1H), 3.96 (s, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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